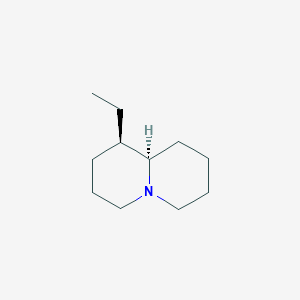
(1R,9aR)-1-Ethyloctahydro-2H-quinolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,9aR)-1-Ethyloctahydro-2H-quinolizine is a chemical compound that belongs to the class of quinolizines. Quinolizines are bicyclic compounds that contain a nitrogen atom in the ring structure. This particular compound is characterized by its octahydro structure, indicating that it is fully saturated with hydrogen atoms, and the presence of an ethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,9aR)-1-Ethyloctahydro-2H-quinolizine typically involves the hydrogenation of quinolizine derivatives. One common method is the catalytic hydrogenation of quinolizine using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in the presence of hydrogen gas, and the catalyst facilitates the addition of hydrogen atoms to the quinolizine ring, resulting in the formation of the octahydro structure.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient and controlled hydrogenation of quinolizine derivatives, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(1R,9aR)-1-Ethyloctahydro-2H-quinolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizine derivatives with different functional groups.
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Substitution: The ethyl group attached to the nitrogen atom can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts under high pressure and temperature.
Substitution: Alkylation or arylation reactions using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinolizine derivatives with ketone or aldehyde functional groups.
Reduction: Formation of fully saturated quinolizine derivatives.
Substitution: Formation of N-alkyl or N-aryl quinolizine derivatives.
Scientific Research Applications
(1R,9aR)-1-Ethyloctahydro-2H-quinolizine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinolizine derivatives and other nitrogen-containing heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,9aR)-1-Ethyloctahydro-2H-quinolizine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, the compound can interact with cell membrane receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (1R,9aR)-Octahydro-2H-quinolizine-1-carboxylic acid hydrochloride
- (1S,9aR)-Octahydro-2H-quinolizin-1-ylmethanamine dihydrochloride
- (1R,3AS,6AS)-Octahydro-1-pentalenyl chloroacetate
Uniqueness
(1R,9aR)-1-Ethyloctahydro-2H-quinolizine is unique due to the presence of the ethyl group attached to the nitrogen atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinolizine derivatives and can lead to different pharmacological and industrial applications.
Properties
CAS No. |
62581-28-6 |
|---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
(1R,9aR)-1-ethyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C11H21N/c1-2-10-6-5-9-12-8-4-3-7-11(10)12/h10-11H,2-9H2,1H3/t10-,11-/m1/s1 |
InChI Key |
CZDLEULQEORRLH-GHMZBOCLSA-N |
Isomeric SMILES |
CC[C@@H]1CCCN2[C@@H]1CCCC2 |
Canonical SMILES |
CCC1CCCN2C1CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















